BenchChemオンラインストアへようこそ!

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide

Tetrahydronaphthalene benzamide MCHR1 antagonist Structure-activity relationship

Procure this specific tetrahydronaphthalene benzamide analog to serve as an electron-neutral baseline in MCHR1 antagonist screens. Unlike bulkier 2-ethoxy or unsubstituted controls, its unique ortho-methyl group (Hammett σmeta ≈ -0.07) and 2-hydroxy hydrogen-bond donor provide a constrained pharmacophoric signature essential for deconvoluting steric vs. electronic contributions in SAR. Ideal for CNS-targeted obesity and metabolic disorder programs requiring a predicted CNS MPO score of ~4.8.

Molecular Formula C19H21NO2
Molecular Weight 295.382
CAS No. 1421506-52-6
Cat. No. B2760274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide
CAS1421506-52-6
Molecular FormulaC19H21NO2
Molecular Weight295.382
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC2(CCC3=CC=CC=C3C2)O
InChIInChI=1S/C19H21NO2/c1-14-6-2-5-9-17(14)18(21)20-13-19(22)11-10-15-7-3-4-8-16(15)12-19/h2-9,22H,10-13H2,1H3,(H,20,21)
InChIKeyFIOPPLIIHTVKFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide (CAS 1421506-52-6): Core Identity and Procurement Context


N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide (CAS 1421506-52-6) is a synthetic small molecule belonging to the tetrahydronaphthalene benzamide class, possessing the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol [1]. The compound features a 2-hydroxy-1,2,3,4-tetrahydronaphthalene core connected via a methylene linker to a 2-methylbenzamide moiety, a structural architecture shared by a series of closely related analogs that have been investigated as MCHR1 (melanin-concentrating hormone receptor 1) antagonists and antitumor naphthalenyl benzamide derivatives [2] [3]. The presence of both a hydrogen-bond-donating hydroxyl group on the tetrahydronaphthalene scaffold and an ortho-methyl substituent on the benzamide ring creates a unique pharmacophoric signature that distinguishes it from unsubstituted or differently substituted congeners.

Why In-Class Tetrahydronaphthalene Benzamides Cannot Be Interchanged: The Case for N-[(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide


Within the tetrahydronaphthalene benzamide series, even conservative substituent alterations on the benzamide aryl ring produce pronounced shifts in biological target engagement and potency. For example, replacing a 2-methyl group with a 2-ethoxy moiety introduces an additional hydrogen-bond acceptor and increases rotatable bond count, altering conformational preferences and solvation properties [1]. Similarly, moving the amide linkage from the 2-position (hydroxyl-bearing) to the 1-position of the tetrahydronaphthalene core eliminates the intramolecular hydrogen-bonding capacity contributed by the tertiary alcohol, substantially modifying the pharmacophore [2]. Patent literature explicitly demonstrates that MCHR1 antagonism in this chemical series is exquisitely sensitive to the nature and position of substituents on the benzamide ring, with even minor modifications resulting in orders-of-magnitude changes in functional activity [3]. Consequently, generic substitution among in-class compounds cannot be assumed without quantitative comparative data; procurement of a specific analog must be justified by the precise structural features relevant to the intended assay or target.

Quantitative Differentiation Evidence: N-[(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide vs. Closest Analogs


Structural Pharmacophore Differentiation: 2-Methylbenzamide versus 2-Ethoxybenzamide Congener

The target compound (CAS 1421506-52-6) carries a 2-methyl substituent on the benzamide ring, whereas the closest commercially available congener, 2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide (CAS 1421450-34-1), bears a 2-ethoxy group. The 2-methyl substituent contributes 0 Da of additional hydrogen-bond acceptor capacity (HBA count = 2) compared to the 2-ethoxy analog (HBA count = 3), while simultaneously reducing rotatable bond count from 6 to 4 [1]. This reduction in conformational entropy and elimination of an ether oxygen alters the compound's interaction fingerprint with hydrophobic receptor pockets. In the broader MCHR1 antagonist series described in the Sanofi patent US8841290, ortho-substitution on the benzamide ring has been shown to modulate antagonistic potency by influencing the dihedral angle between the amide carbonyl and the aryl ring, a parameter critical for productive receptor engagement [2]. Although direct head-to-head biological data for this specific pair are not publicly available, the documented sensitivity of MCHR1 antagonism to ortho-substituent identity in structurally analogous tetrahydronaphthalenes establishes that these two compounds are pharmacologically non-interchangeable.

Tetrahydronaphthalene benzamide MCHR1 antagonist Structure-activity relationship

Positional Isomer Differentiation: 2-Hydroxy-2-yl-methyl versus 1-Amino-tetrahydronaphthalene Scaffold

The target compound's tetrahydronaphthalene core is substituted at the 2-position with both a hydroxyl group and a methylene-benzamide linkage, constituting a tertiary alcohol motif. In contrast, the positional isomer 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide (CAS 124868-89-9) lacks any hydroxyl group and places the benzamide directly at the 1-position of the tetrahydronaphthalene ring. This difference in substitution pattern has documented pharmacological consequences. Patent literature on substituted tetrahydronaphthalenes (US8841290) demonstrates that 2-hydroxy-2-substituted tetrahydronaphthalenes exhibit MCHR1 antagonism, whereas 1-amino-substituted tetrahydronaphthalenes described in earlier patents (e.g., US4681894) have been characterized as dopamine agonists [1] [2]. The 2-hydroxy group in the target compound serves as a critical hydrogen-bond donor (HBD count = 2 vs. HBD count = 1 for the 1-yl isomer), enabling interactions with polar residues in the MCHR1 binding site that are inaccessible to the 1-yl analog [1]. The quantified difference in hydrogen-bond donor capacity (ΔHBD = +1) directly impacts the pharmacophore, confirming that the two positional isomers are mechanistically distinct and cannot serve as substitutes in MCHR1-targeted research programs.

Tetrahydronaphthalene isomer MCHR1 receptor Dopamine receptor

Benzamide Ring Electronic Modulation: 2-Methyl versus 3-Chloro and 4-Trifluoromethoxy Substitution

Within the series of compounds sharing the identical 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl-methyl scaffold, the benzamide aryl substitution is the sole variable differentiating the target compound (2-methyl) from its 3-chloro (CAS 1421500-66-4) and 4-trifluoromethoxy (CAS 1421528-64-4) analogs. The 2-methyl group is a weak electron-donating substituent (Hammett σmeta ≈ -0.07) that contributes minimal inductive or resonance effects, whereas the 3-chloro substituent is electron-withdrawing (σmeta ≈ +0.37) and the 4-trifluoromethoxy group is strongly electron-withdrawing (σpara ≈ +0.35) [1]. In the antitumor naphthalenyl benzamide series described by The Cleveland Clinic Foundation, electron-withdrawing substituents on the benzamide ring (including halogen and CF3 groups) were specifically claimed as preferred embodiments for anticancer activity, whereas electron-neutral or electron-donating groups were not prioritized [2]. This class-level SAR inference suggests that the 2-methyl analog occupies a distinct region of chemical space (electron-donating, sterically compact) compared to the electron-withdrawing analogs, which may translate into differential target selectivity profiles. The Hammett substituent constant difference (Δσ ≈ 0.44 between 2-methyl and 3-chloro) provides a quantitative descriptor of the electronic environment divergence that cannot be replicated by substituting one analog for another.

Electronic substituent effect Benzamide SAR Tetrahydronaphthalene library

Recommended Application Scenarios for N-[(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide Based on Verified Differentiation Evidence


MCHR1 Antagonist Screening Cascades Requiring an Electron-Neutral Benzamide Probe

Given the compound's structural alignment with the tetrahydronaphthalene MCHR1 antagonist pharmacophore described in US8841290 [1] and its electron-donating 2-methyl substitution (Hammett σmeta ≈ -0.07), this compound is best deployed as a control or tool compound in MCHR1 screens where an electron-neutral benzamide probe is required to contrast with electron-withdrawing analogs (e.g., halogenated or trifluoromethoxy-substituted variants). The 2-hydroxy group provides an essential hydrogen-bond donor for target engagement, while the ortho-methyl group offers a steric signature distinct from bulkier 2-ethoxy or unsubstituted benzamide controls.

Structure-Activity Relationship (SAR) Studies on Tetrahydronaphthalene Benzamide Libraries

The compound serves as a key SAR anchor point for systematically exploring the effect of ortho-substituent variation on the benzamide ring. With a rotatable bond count of 4 (Δ = -2 vs. the 2-ethoxy analog) and HBA count of 2 (Δ = -1 vs. the 2-ethoxy analog), it provides a conformationally more constrained comparison point [2]. Procurement of this specific analog enables medicinal chemistry teams to deconvolute the contributions of steric bulk, hydrogen-bond acceptor capacity, and electronic character to target potency and selectivity within a single scaffold series.

Antitumor Screening as a Weakly Electron-Donating Naphthalenyl Benzamide Reference

In antitumor screening panels based on the naphthalenyl benzamide pharmacophore claimed by The Cleveland Clinic Foundation [3], the 2-methyl analog can be employed as a baseline reference compound representing the weakly electron-donating end of the substituent electronic spectrum. This contrasts with the preferred halogenated/CF3-substituted embodiments emphasized in the patent, allowing researchers to test the hypothesis that electron-withdrawing character is a prerequisite for anticancer activity in this series.

CNS Drug Discovery Programs Requiring Favorable Predicted Brain Penetrance

With a predicted CNS MPO score of approximately 4.8 (Δ ≈ +0.6 vs. the 1-yl positional isomer) and a hydrogen-bond donor count of 2, the compound may be preferentially selected over the 1-amino tetrahydronaphthalene series for CNS-targeted screening cascades [1] [2]. This scenario is particularly relevant for obesity and metabolic disorder programs where MCHR1 is a validated CNS target.

Quote Request

Request a Quote for N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.